molecular formula C12H12FN3O2 B1422180 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1266927-20-1

5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1422180
CAS No.: 1266927-20-1
M. Wt: 249.24 g/mol
InChI Key: DBYGVJYOSBEGGI-UHFFFAOYSA-N
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Description

5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a carboxylic acid group attached to the triazole ring

Scientific Research Applications

5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could include exploring its potential biological activity. Given the known activity of many triazole derivatives, this compound could be of interest in the development of new pharmaceuticals or agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne

    Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an appropriate ethylating agent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the triazole intermediate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of the triazole intermediate using carbon dioxide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenated reagents and strong bases or acids are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl group, which may affect its chemical properties and biological activities.

    5-ethyl-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid:

    5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: Contains a methylphenyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of the ethyl group and the fluorophenyl group in 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features make it a valuable compound for various research applications and distinguish it from similar compounds.

Properties

IUPAC Name

5-ethyl-1-[(4-fluorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYGVJYOSBEGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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